![molecular formula C12H15NO2 B12535550 {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile CAS No. 666179-89-1](/img/structure/B12535550.png)
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile is a chemical compound with a complex structure that includes a methoxy group, an isopropoxy group, and a phenylacetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isopropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of nitriles.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used as a starting material for the synthesis of drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form corresponding acids, which may interact with enzymes or receptors in biological systems. The methoxy and isopropoxy groups can also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetonitrile: Lacks the isopropoxy group, making it less versatile in certain reactions.
3-Isopropoxyphenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and applications.
Uniqueness
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile is unique due to the presence of both methoxy and isopropoxy groups, which enhance its reactivity and potential applications. This combination of functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
666179-89-1 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-(4-methoxy-3-propan-2-yloxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H15NO2/c1-9(2)15-12-8-10(6-7-13)4-5-11(12)14-3/h4-5,8-9H,6H2,1-3H3 |
InChI-Schlüssel |
GRXKTNMACKHLJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)CC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
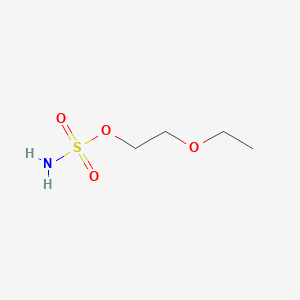
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
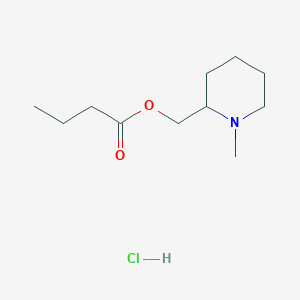
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)

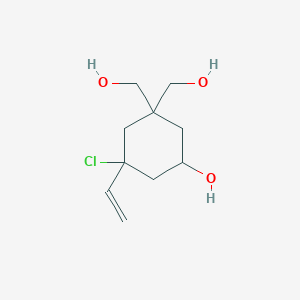

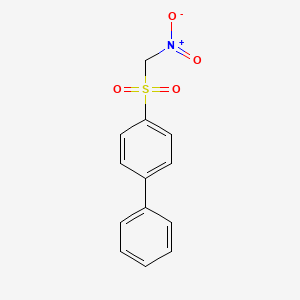
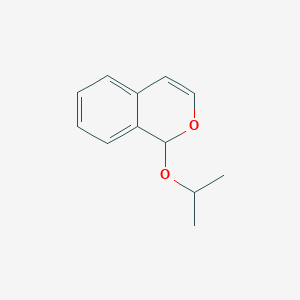
![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
